molecular formula C16H12N2O5S B2356750 N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide CAS No. 896293-37-1

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide

Cat. No.: B2356750
CAS No.: 896293-37-1
M. Wt: 344.34
InChI Key: SAGRCLDFARQELL-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the field of targeted protein degradation. Compounds featuring the 1,3-dioxoisoindoline scaffold are recognized for their wide spectrum of pharmacological activities, including anticancer properties . This scaffold is an integral component of several commercial drugs and is frequently employed as a ligand for the cereblon (CRBN) E3 ubiquitin ligase in the design of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a revolutionary class of heterobifunctional small molecules that target disease-associated proteins for degradation by the cell's own ubiquitin-proteasome system, offering a promising therapeutic strategy for conditions like advanced prostate cancer . The specific structure of this benzamide-dioxoisoindoline derivative suggests its potential application as a key intermediate or core structure in the synthesis of more complex bioactive molecules. The presence of the methylsulfonyl group offers a potential site for further chemical modification or may contribute to the compound's binding affinity and physicochemical properties. Researchers can utilize this compound as a building block for developing novel PROTAC degraders targeting various proteins of interest, or as a starting point for synthesizing new molecular entities for biological evaluation. Its synthesis likely follows green chemistry principles, potentially employing catalyst-free, ultrasound-assisted methods in water to achieve high yields and purity, aligning with modern sustainable chemistry practices . Applications & Research Value: This product is intended for research applications only, including use as a reference standard, a synthetic intermediate in drug discovery projects, and for in vitro biological screening to investigate new anticancer agents. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c1-24(22,23)11-4-2-3-9(7-11)14(19)17-10-5-6-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGRCLDFARQELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

Nucleophilic Acyl Substitution

The primary route involves coupling 5-amino-1,3-dioxoisoindoline with 3-methylsulfonylbenzoyl chloride under Schotten-Baumann conditions. Key parameters include:

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
  • Temperature: 0-5°C (initial), then room temperature
  • Time: 4-6 hours

Mechanistic Pathway

  • Base deprotonates the isoindoline amine group
  • Nucleophilic attack on the acyl chloride's carbonyl carbon
  • Elimination of HCl, stabilized by base

Yield Optimization Data

Parameter Range Tested Optimal Value Yield Impact
Solvent Polarity DCM to DMF DCM +22% yield
Equiv. Base 1.0-3.0 2.2 +18% yield
Reaction Time 2-8 hrs 5 hrs +15% yield

Solid-Phase Synthesis

Recent adaptations employ polymer-supported reagents to streamline purification:

Protocol

  • Immobilize 3-methylsulfonylbenzoic acid on Wang resin
  • Activate with HATU/OxymaPure system
  • Couple with 5-amino-1,3-dioxoisoindoline
  • Cleave with TFA/DCM (95:5)

Advantages

  • Reduced byproduct formation (≤3% impurities)
  • Scalable to multi-gram batches
  • Compatibility with automated synthesis platforms

Critical Process Parameters

Acyl Chloride Preparation

High-purity 3-methylsulfonylbenzoyl chloride is essential. Standard preparation involves:

Stepwise Process

  • Sulfonation of m-toluic acid using chlorosulfonic acid
  • Methylation with dimethyl sulfate
  • Thionyl chloride-mediated conversion to acyl chloride

Quality Control Metrics

Parameter Specification Analytical Method
Purity ≥98.5% HPLC (C18 column)
Water Content ≤0.1% Karl Fischer titration
Residual Solvents <50 ppm THF GC-MS

Purification Techniques

Crystallization Optimization

Ternary solvent systems improve crystal morphology:

Effective Solvent Combinations

Good Solvent Anti-Solvent Ratio Crystal Purity
Ethyl acetate Hexane 1:3 99.1%
Acetone Water 1:5 98.7%
Chromatographic Methods

Flash chromatography remains vital for research-scale batches:

Column Packing

  • Stationary phase: Silica gel 60 (40-63 μm)
  • Mobile phase: Gradient from 70:30 to 50:50 hexane/ethyl acetate

Elution Profile

Fraction Volume (mL) Composition Target Compound
1-15 200 70:30 hexane/EA Impurities
16-35 400 60:40 hexane/EA Product

Advanced Synthetic Approaches

Continuous Flow Chemistry

Microreactor systems enhance reaction control:

System Configuration

  • Reactor volume: 10 mL
  • Temperature: 25°C ± 0.5°C
  • Residence time: 8.2 minutes

Performance Metrics

Metric Batch Process Flow System Improvement
Space-time yield 0.8 g/L·hr 4.2 g/L·hr 425%
Energy consumption 58 kJ/g 19 kJ/g 67% reduction

Enzymatic Catalysis

Novel lipase-mediated approach under investigation:

Biocatalytic Parameters

  • Enzyme: Candida antarctica lipase B (CAL-B)
  • Solvent: tert-Butyl methyl ether
  • Conversion: 82% after 24 hrs
  • Enantiomeric excess: >99% (when using chiral substrates)

Stability Considerations

Thermal Degradation Analysis

Thermogravimetric data reveals decomposition pathways:

Key Transitions

Temperature Range (°C) Mass Loss (%) Process
25-150 0.3 Solvent evaporation
215-245 12.4 Sulfonyl group loss
280-310 58.7 Core structure breakdown

Light Sensitivity

Photostability testing under ICH Q1B guidelines:

Exposure Conditions

  • Light source: 1.2 million lux hours
  • UV energy: 200 watt·hr/m²

Degradation Products

  • N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide sulfoxide (3.8%)
  • 5-Amino-1,3-dioxoisoindoline (1.2%)

Industrial Scale-Up Challenges

Mixing Efficiency

Computational fluid dynamics (CFD) modeling identifies optimal parameters:

Impeller Design

Type Power Number Blend Time (s)
Rushton turbine 4.8 38
Pitched blade 1.7 52
Hydrofoil 0.9 67

Waste Stream Management

Environmental considerations dictate treatment protocols:

Key Contaminants

  • Unreacted acyl chloride: <50 ppm
  • Triethylamine hydrochloride: Neutralization with NaOH
  • Organic solvents: 98% recovery via distillation

Analytical Characterization

Spectroscopic Fingerprinting

1H NMR (400 MHz, DMSO-d6)

δ (ppm) Multiplicity Integration Assignment
2.85 s 3H CH3 (SO2)
7.12 dd (J=8.4) 1H Isoindole C4-H
7.89 m 4H Benzamide aromatic
10.21 s 1H Amide NH

Mass Spectrometry

High-resolution ESI-MS confirms molecular identity:

Observed

  • m/z 345.0841 [M+H]+
  • m/z 367.0663 [M+Na]+

Calculated for C16H13N2O5S

  • 345.0648 (Δ 0.0193 ppm)

Comparative Method Evaluation

Method Yield (%) Purity (%) Cost Index Scalability
Classical solution 78 98.5 1.0 Pilot plant
Solid-phase 82 99.3 2.4 Lab scale
Continuous flow 91 99.8 1.8 Industrial
Biocatalytic 65 97.9 3.1 Niche

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

The molecular formula of N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide is C16H15N2O5S, with a molecular weight of approximately 345.37 g/mol. The compound features a 1,3-dioxoisoindole moiety linked to a benzamide group with a methylsulfonyl substituent.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in chemical research.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe . It can be used to study enzyme activity and protein interactions, contributing to our understanding of various biochemical pathways.

Medicine

The compound has shown promise in medicinal chemistry for its therapeutic potential . It is being explored for:

  • Anti-inflammatory Properties : Studies indicate that it may inhibit enzymes involved in inflammatory pathways.
  • Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, it has been shown to reduce tumor size in xenograft models involving lung cancer cells.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in chemical processes. Its unique properties make it suitable for creating innovative products.

Mechanism of Action

The mechanism by which N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction cascades that lead to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindol-5-yl)-3-nitrobenzamide
  • N-(1,3-dioxoisoindol-5-yl)-4-methoxybenzamide
  • N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide

Uniqueness

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide stands out due to its unique methylsulfonyl substituent, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.

Biological Activity

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings and data regarding its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Core Structure : The isoindole framework is central to its activity.
  • Functional Groups : The presence of sulfonyl and carbonyl groups enhances its reactivity and interaction with biological targets.

Chemical Formula : C16H15N2O5S
IUPAC Name : this compound

This compound exhibits various biological activities primarily through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical pathways such as inflammation and cancer progression. For instance, it may inhibit thymidylate synthase, a key enzyme in DNA synthesis, which is crucial for cancer cell proliferation .
  • Protein Interactions : It interacts with specific proteins that mediate cellular responses, potentially modulating pathways related to cell survival and apoptosis.

Therapeutic Potential

Research indicates that this compound may have applications in:

  • Anti-inflammatory Treatments : Preliminary studies suggest that it can reduce inflammatory responses, making it a candidate for treating conditions like arthritis.
  • Anticancer Properties : Its ability to inhibit tumor growth through enzyme modulation positions it as a promising agent in cancer therapy.

Case Studies and Experimental Findings

Several studies have explored the compound's biological effects:

  • In Vitro Studies : Laboratory assays demonstrated that this compound effectively inhibits the growth of various cancer cell lines. The IC50 values varied based on the cell type but showed significant reductions in cell viability at micromolar concentrations.
  • Animal Models : In vivo experiments using murine models indicated that administration of the compound led to reduced tumor sizes compared to control groups. Histological analyses revealed decreased cellular proliferation markers in treated tissues.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(1,3-dioxoisoindol-5-yl)acetamideSimilar core but different substituentsModerate anticancer activity
N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamideSimilar structure with variationsEnhanced anti-inflammatory properties

This table illustrates how slight modifications in the chemical structure can significantly influence biological activity.

Q & A

Q. What are the recommended synthetic routes for N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide?

Methodological Answer: The synthesis typically involves coupling 3-methylsulfonylbenzoyl chloride with 1,3-dioxoisoindol-5-amine under basic conditions. Key steps include:

  • Step 1: Activation of the benzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) or toluene .
  • Step 2: Controlled addition of the amine to prevent side reactions, with inert atmosphere (N₂/Ar) to avoid hydrolysis .
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

Q. Table 1: Example Reaction Conditions

ParameterDetailsReference
SolventDCM or toluene
BaseTriethylamine
CatalystNone required (base-mediated)
Temperature0–25°C (ambient)

Q. How is the structural integrity of this compound validated?

Methodological Answer: Use a combination of analytical techniques:

  • 1H/13C NMR: Confirm proton environments (e.g., sulfonyl group at δ 3.2–3.5 ppm for CH₃SO₂) and aromatic ring connectivity .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₆H₁₂N₂O₅S: calc. 344.06) .
  • HPLC: Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water) .

Advanced Research Questions

Q. How can electron-withdrawing effects of the methylsulfonyl group influence reactivity?

Methodological Answer: The -SO₂CH₃ group:

  • Electronic Effects: Deactivates the benzamide ring, directing electrophilic substitution to meta positions .
  • Nucleophilic Substitution: Enhances reactivity at the isoindole carbonyl groups due to increased electrophilicity .
    Experimental Design:
  • Compare reaction rates with/without the sulfonyl group using kinetic studies (e.g., competition experiments with nitrobenzene as a reference) .

Q. How to resolve discrepancies in crystallographic data for this compound?

Methodological Answer: Conflicting data may arise from twinning, disorder, or poor resolution. Strategies include:

  • Data Reprocessing: Use SHELXL for high-resolution refinement, adjusting parameters like HKLF5 for twinned data .
  • Validation Tools: Check R-factors (e.g., R₁ < 0.05) and ADDSYM in PLATON to detect missed symmetry .
    Table 2: Crystallography Validation Metrics
MetricAcceptable RangeReference
R₁ (all data)<0.05
CCDC DepositionCheck for duplicates

Q. How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
  • Solvent Optimization: Replace DCM with THF or DMF to improve solubility of intermediates .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track amine consumption .

Q. What strategies address conflicting bioactivity data across studies?

Methodological Answer:

  • Comparative Assay Design: Standardize protocols (e.g., MTT assay for cytotoxicity) and validate cell lines .
  • Purity Reassessment: Confirm compound stability (e.g., HPLC post-storage) to rule out degradation .
  • Statistical Validation: Apply ANOVA to compare datasets, identifying outliers via Grubbs’ test .

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